molecular formula C15H8F4N2O3S B10942393 5-[(2,3,5,6-tetrafluorophenoxy)methyl]-N-(1,3-thiazol-2-yl)furan-2-carboxamide

5-[(2,3,5,6-tetrafluorophenoxy)methyl]-N-(1,3-thiazol-2-yl)furan-2-carboxamide

Cat. No.: B10942393
M. Wt: 372.3 g/mol
InChI Key: WBBLXZRPVMRTNU-UHFFFAOYSA-N
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Description

5-[(2,3,5,6-Tetrafluorophenoxy)methyl]-N-(1,3-thiazol-2-yl)-2-furamide is a synthetic organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a tetrafluorophenoxy group, a thiazole ring, and a furanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2,3,5,6-tetrafluorophenoxy)methyl]-N-(1,3-thiazol-2-yl)-2-furamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Tetrafluorophenoxy Intermediate: The synthesis begins with the preparation of the tetrafluorophenoxy intermediate. This can be achieved by reacting 2,3,5,6-tetrafluorophenol with an appropriate alkylating agent under basic conditions.

    Thiazole Ring Formation: The next step involves the formation of the thiazole ring. This can be accomplished by reacting a suitable thioamide with a halogenated compound under acidic conditions.

    Coupling Reaction: The final step is the coupling of the tetrafluorophenoxy intermediate with the thiazole derivative. This can be achieved using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-[(2,3,5,6-Tetrafluorophenoxy)methyl]-N-(1,3-thiazol-2-yl)-2-furamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tetrafluorophenoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a catalyst or under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

5-[(2,3,5,6-Tetrafluorophenoxy)methyl]-N-(1,3-thiazol-2-yl)-2-furamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.

    Biology: Investigated for its potential as a ligand in biomolecular interactions. It can be used in the study of protein-ligand binding and enzyme inhibition.

    Medicine: Explored for its potential therapeutic properties. It may serve as a lead compound in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials. It can be incorporated into polymers and coatings to enhance their properties.

Mechanism of Action

The mechanism of action of 5-[(2,3,5,6-tetrafluorophenoxy)methyl]-N-(1,3-thiazol-2-yl)-2-furamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and function. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may inhibit a particular enzyme involved in a disease pathway, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    5-[(2,3,5,6-Tetrafluorophenoxy)methyl]-2-furoic acid: Shares the tetrafluorophenoxy and furan moieties but lacks the thiazole ring.

    Methyl 5-[(2,3,5,6-tetrafluorophenoxy)methyl]furan-2-carboxylate: Similar structure with a methyl ester group instead of the thiazole ring.

Uniqueness

5-[(2,3,5,6-Tetrafluorophenoxy)methyl]-N-(1,3-thiazol-2-yl)-2-furamide is unique due to the presence of both the thiazole ring and the tetrafluorophenoxy group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C15H8F4N2O3S

Molecular Weight

372.3 g/mol

IUPAC Name

5-[(2,3,5,6-tetrafluorophenoxy)methyl]-N-(1,3-thiazol-2-yl)furan-2-carboxamide

InChI

InChI=1S/C15H8F4N2O3S/c16-8-5-9(17)12(19)13(11(8)18)23-6-7-1-2-10(24-7)14(22)21-15-20-3-4-25-15/h1-5H,6H2,(H,20,21,22)

InChI Key

WBBLXZRPVMRTNU-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=N1)NC(=O)C2=CC=C(O2)COC3=C(C(=CC(=C3F)F)F)F

Origin of Product

United States

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